2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide
Description
2-(1,2-Dimethyl-1H-indol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide is a synthetic acetamide derivative featuring a substituted indole core linked to an α-ketoacetamide scaffold. The indole moiety is substituted with two methyl groups at positions 1 and 2, while the acetamide nitrogen is substituted with an ethyl group and a 2-methylphenyl ring.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-5-23(17-12-8-6-10-14(17)2)21(25)20(24)19-15(3)22(4)18-13-9-7-11-16(18)19/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXDANUKAHRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide typically involves the reaction of 1,2-dimethylindole with ethyl 2-bromo-2-methylphenylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with an amine, such as N-ethyl-2-methylphenylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole or amide derivatives.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit bacterial cell division by targeting key proteins involved in the process, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide and related compounds:
Key Observations:
Substituent Effects on Bioactivity :
- The N-ethyl-N-(2-methylphenyl) group in the target compound introduces steric bulk compared to smaller substituents (e.g., N,N-dimethyl in Compound 21). This may reduce metabolic clearance but could limit binding to specific targets like tubulin, as seen in D-24851’s pyridinyl group .
- Electron-donating groups (e.g., methoxy in C730-0632) enhance solubility but may reduce membrane permeability compared to hydrophobic substituents like methyl .
Adamantane or chlorobenzyl groups (e.g., D-24851) introduce rigidity or halogen-mediated hydrophobic interactions, critical for microtubule disruption .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s method: coupling indole-3-glyoxylic acid derivatives with amines (e.g., o-toluidine) in toluene with K₂CO₃ . In contrast, D-24851’s synthesis involves cell-based screening for cytotoxicity, highlighting its discovery via phenotypic assays rather than rational design .
Research Findings and Implications
Antitumoral Potential: D-24851, a structural analog with a chlorobenzylindole core, shows complete tumor regression in vivo without neurotoxicity, a rare feature among microtubule inhibitors . The target compound’s lack of a chlorobenzyl group may reduce efficacy but could mitigate off-target effects.
Multidrug Resistance (MDR) :
- D-24851 retains activity against P-glycoprotein-mediated MDR tumors, a trait linked to its synthetic scaffold’s evasion of efflux pumps . The target compound’s ethyl and 2-methylphenyl groups may similarly bypass MDR mechanisms.
Psychoactive Properties :
- Compound 21 (N,N-dimethyl substitution) demonstrates psychoplastogenic effects , suggesting indole-acetamides can cross the blood-brain barrier . The target compound’s bulkier substituents may limit CNS penetration.
Antimicrobial Activity :
- 2-Oxoindoline derivatives with hydroxy groups () exhibit antimicrobial activity, likely via disruption of bacterial membranes or enzyme inhibition . The target compound’s methyl groups may reduce polarity, diminishing such effects.
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(2-methylphenyl)-2-oxoacetamide , commonly referred to as compound A , is a member of the indole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of compound A, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A has a complex structure characterized by an indole moiety substituted with a 2-methylphenyl group and an ethyl amine. Its molecular formula is . The following table summarizes its key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.39 g/mol |
| Indole Substitution | 1,2-Dimethyl |
| Functional Groups | Amide, Ketone |
Anticancer Properties
Research indicates that compound A exhibits significant anticancer properties. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines. For instance, in a study involving HepG2 liver cancer cells, compound A was shown to enhance the cytotoxic effects of established chemotherapeutic agents like sorafenib. The mechanism involved increased apoptotic activity and inhibition of angiogenesis pathways, suggesting its potential as an adjuvant therapy in hepatocellular carcinoma (HCC) treatment .
The biological activity of compound A can be attributed to several mechanisms:
- Apoptosis Induction : Compound A activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines, contributing to its anticancer effects.
- Angiogenesis Inhibition : By downregulating vascular endothelial growth factor (VEGF), compound A can impede the formation of new blood vessels that supply tumors.
Study 1: Hepatocellular Carcinoma
In a controlled laboratory setting, HepG2 cells treated with varying concentrations of compound A showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that compound A could significantly enhance the efficacy of sorafenib by inducing apoptosis and reducing cell viability .
Study 2: Breast Cancer
Another study focused on MCF-7 breast cancer cells revealed that compound A inhibited cell migration and invasion. This was attributed to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
Pharmacokinetics
The pharmacokinetic profile of compound A is essential for understanding its therapeutic potential. Preliminary studies suggest that it has moderate bioavailability and a half-life conducive for therapeutic use. Further research is needed to elucidate its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
